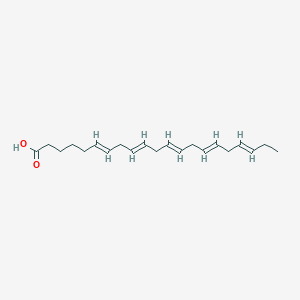
6,9,12,15,18-Hene-icosapentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID is a polyunsaturated fatty acid with a chain of 21 carbon atoms and five cis double bonds located at positions 6, 9, 12, 15, and 18. This compound is part of the omega-3 fatty acid family, known for its significant roles in biological systems and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID typically involves the elongation and desaturation of shorter-chain fatty acids One common method is the elongation of eicosapentaenoic acid (EPA) through a series of enzymatic reactions
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as marine oils, where it is found in small quantities. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound from complex mixtures.
Chemical Reactions Analysis
Types of Reactions
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be introduced at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Halogens, acids, and bases are often used to introduce new functional groups.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids, esters, and other derivatives.
Scientific Research Applications
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical techniques like gas chromatography and mass spectrometry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of 6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as eicosanoids, which play crucial roles in inflammation and immune responses. The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which convert the fatty acid into various signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid (EPA): A 20-carbon omega-3 fatty acid with five double bonds.
Docosahexaenoic Acid (DHA): A 22-carbon omega-3 fatty acid with six double bonds.
Alpha-Linolenic Acid (ALA): An 18-carbon omega-3 fatty acid with three double bonds.
Uniqueness
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and biochemical properties. Its longer chain length compared to EPA and ALA allows for different interactions within cell membranes and metabolic pathways, potentially leading to unique biological effects.
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3+,7-6+,10-9+,13-12+,16-15+ |
InChI Key |
OQOCQFSPEWCSDO-RCHUDCCISA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
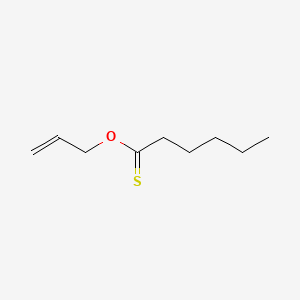
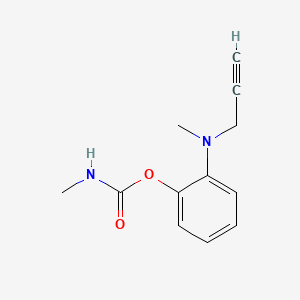
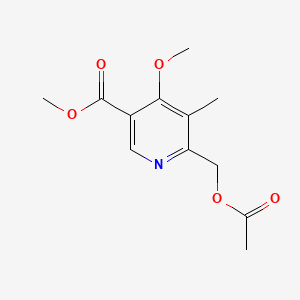

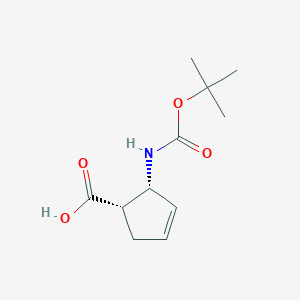

![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)

![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13833710.png)
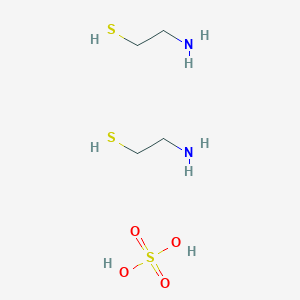
![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
